Methyl 5-bromo-2-cyano-4-formylbenzoate
Overview
Description
Methyl 5-bromo-2-cyano-4-formylbenzoate is an organic compound with the molecular formula C10H6BrNO3 and a molecular weight of 268.06 g/mol . This compound is a derivative of benzoic acid and features a bromine atom, a cyano group, and a formyl group attached to the benzene ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of bromine and a suitable catalyst to introduce the bromine atom, followed by the reaction with cyanide and formylating agents under controlled conditions .
Industrial Production Methods
Industrial production of Methyl 5-bromo-2-cyano-4-formylbenzoate often employs large-scale bromination and subsequent functional group transformations. The process is optimized for high yield and purity, utilizing efficient catalysts and reaction conditions to minimize by-products and waste .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-2-cyano-4-formylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Reduction Reactions: The cyano and formyl groups can be reduced to amines and alcohols, respectively.
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Products with various functional groups replacing the bromine atom.
Reduction: Amines and alcohols derived from the cyano and formyl groups.
Oxidation: Carboxylic acids formed from the oxidation of the formyl group.
Scientific Research Applications
Methyl 5-bromo-2-cyano-4-formylbenzoate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As a precursor in the development of drugs targeting specific biological pathways.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-bromo-2-cyano-4-formylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to participate in various biochemical reactions, influencing metabolic pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-bromo-4-chloro-2-fluorobenzoate: Similar structure with a chlorine and fluorine atom instead of the cyano and formyl groups.
Methyl 2-bromo-5-cyano-4-formylbenzoate: Similar structure with the bromine and cyano groups in different positions.
Uniqueness
Methyl 5-bromo-2-cyano-4-formylbenzoate is unique due to its specific combination of functional groups, which confer distinct reactivity and applications in organic synthesis and scientific research .
Properties
IUPAC Name |
methyl 5-bromo-2-cyano-4-formylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO3/c1-15-10(14)8-3-9(11)7(5-13)2-6(8)4-12/h2-3,5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IELYRLFXQHMXDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C(=C1)Br)C=O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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